Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride

Pharmacokinetics Drug Safety Amebiasis

CAS 14358-43-1, formally (±)-2,3-dehydroemetine dihydrochloride (also referred to as racemic dehydroemetine hydrochloride), is a synthetic pyridoisoquinoline analogue of the plant alkaloid emetine. It was specifically developed to retain the potent antiprotozoal and protein-synthesis-inhibitory activities of emetine while substantially mitigating cumulative cardiotoxicity.

Molecular Formula C29H40Cl2N2O4
Molecular Weight 551.5 g/mol
CAS No. 14358-43-1
Cat. No. B12751397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride
CAS14358-43-1
Molecular FormulaC29H40Cl2N2O4
Molecular Weight551.5 g/mol
Structural Identifiers
SMILESCCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC.Cl.Cl
InChIInChI=1S/C29H38N2O4.2ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,24-25,30H,6-12,17H2,1-5H3;2*1H/t24-,25+;;/m1../s1
InChIKeyWNJZDNXVVDNPSI-FJEGXLQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 14358-43-1 (±)-2,3-Dehydroemetine Dihydrochloride: A Differentiated Ipecac Alkaloid for Antiparasitic, Antiviral & Protein-Synthesis Research


CAS 14358-43-1, formally (±)-2,3-dehydroemetine dihydrochloride (also referred to as racemic dehydroemetine hydrochloride), is a synthetic pyridoisoquinoline analogue of the plant alkaloid emetine [1]. It was specifically developed to retain the potent antiprotozoal and protein-synthesis-inhibitory activities of emetine while substantially mitigating cumulative cardiotoxicity [2]. The compound acts by binding to the 40S ribosomal subunit, arresting polypeptide chain elongation, and is currently investigated not only for amoebiasis but also as a repositioned antimalarial lead and as a broad-spectrum antiviral candidate against coronaviruses [1].

Why (±)-2,3-Dehydroemetine Dihydrochloride Cannot Be Interchanged with Emetine Dihydrochloride or Other Ipecac Alkaloids


Despite sharing a common ribosomal binding site, emetine and 2,3-dehydroemetine exhibit dramatically divergent cardiac safety profiles, pharmacokinetic half-lives, and stereochemistry-dependent activities that preclude simple generic substitution. Racemic (±)-2,3-dehydroemetine contains both the therapeutically active (−)-R,S isomer and the substantially less active (−)-S,S-dehydroisoemetine isomer; the latter demonstrates nearly 29-fold weaker antiplasmodial potency and a 6.5-fold more potent hERG channel block, fundamentally altering the risk-benefit calculus relative to emetine [1]. Moreover, the whole-body elimination half-life of racemic 2-dehydroemetine is approximately 2.22 days, less than half that of emetine at 5.27 days, and dehydroemetine clears more rapidly from cardiac tissue than from liver—the inverse of emetine's tissue kinetics [2]. These quantitative pharmacodynamic and pharmacokinetic differences mean that substituting emetine or other in-class alkaloids for (±)-2,3-dehydroemetine without adjusting for differential potency, stereochemical composition, and tissue accumulation would invalidate experimental reproducibility and compromise safety margins [3].

Head-to-Head Quantitative Differentiation of (±)-2,3-Dehydroemetine Dihydrochloride: Procurement-Relevant Evidence


Whole-Body and Organ-Specific Pharmacokinetic Differentiation: Dehydroemetine vs. Emetine

In guinea pigs, racemic 2-dehydroemetine exhibited a whole-body elimination half-life of 2.22 days, compared to 5.27 days for natural emetine, representing a 2.37-fold faster systemic clearance. Critically, dehydroemetine disappeared more rapidly from the heart than from the liver, whereas emetine showed the reverse pattern: slower cardiac clearance and greater hepatic retention, a kinetic signature mechanistically linked to the reduced cardiotoxicity of dehydroemetine [1].

Pharmacokinetics Drug Safety Amebiasis

Clinical Electrocardiographic Safety Margin: Dehydroemetine vs. Emetine in Pediatric Amoebic Liver Abscess

In a controlled pediatric trial treating amoebic liver abscess, electrocardiographic (ECG) abnormalities—specifically T-wave inversion—occurred in 6 of 12 children receiving emetine hydrochloride plus chloroquine, versus only 3 of 12 receiving dehydroemetine plus chloroquine. Cure rates were comparable (9/12 for emetine; 11/12 for dehydroemetine), indicating that the dehydroemetine regimen provided equivalent or superior efficacy alongside a 50% reduction in the incidence of ECG changes [1].

Cardiotoxicity Clinical Safety Amoebiasis

Stereochemical Specificity and Antimalarial Potency vs. Emetine and Dehydroisoemetine

Against the multidrug-resistant K1 strain of Plasmodium falciparum, the (−)-R,S isomer of dehydroemetine (the active component of the racemate) exhibited an IC₅₀ of 71.03 ± 6.1 nM. This potency, while 1.5-fold lower than emetine dihydrochloride (IC₅₀ 47 ± 2.1 nM), is approximately 29-fold superior to its diastereomer (−)-S,S-dehydroisoemetine (IC₅₀ 2.07 ± 0.26 μM). The selectivity index (HepG2 LD₅₀ / parasite IC₅₀) was 2.37 for (−)-R,S-dehydroemetine versus 0.69 for the S,S-isomer, confirming that isomer identity, not merely the dehydroemetine scaffold, governs both potency and safety [1].

Antimalarial Drug Discovery Stereochemistry Plasmodium falciparum

Antiviral Potency with Defined Therapeutic Window: Dehydroemetine vs. Emetine vs. Calcium Channel Blockade

Both emetine and the (−)-R,S isomer of 2,3-dehydroemetine (DHE4) inhibit SARS-CoV-2 and HCoV-OC43 viral growth at nanomolar concentrations (IC₅₀ ~50–100 nM), with protein synthesis inhibition occurring at matched concentrations. Critically, calcium channel blocking activity—a surrogate for cardiotoxicity—emerges only at elevated concentrations (IC₅₀ ~40–60 µM), yielding an approximate 400- to 1,200-fold window between antiviral efficacy and ion-channel perturbation for dehydroemetine. This stereoisomer-specific separation of antiviral activity from cardiotoxic calcium channel blockade is not shared equally across all dehydroemetine stereoisomers and defines a therapeutically exploitable concentration range [1].

Antiviral Research SARS-CoV-2 Therapeutic Window

hERG Potassium Channel Liability: Profound Stereochemical Dependence

In hERG channel inhibition assays, (−)-R,S-dehydroemetine showed an IC₅₀ of 19.3 µM, yielding a selectivity index (hERG IC₅₀ / parasite IC₅₀) >271, indicating minimal hERG liability. In sharp contrast, its diastereomer (−)-S,S-dehydroisoemetine exhibited an IC₅₀ of 2.99 µM with a selectivity index of only 1.48, representing a 6.5-fold greater hERG inhibitory potency and a severe loss of cardiac safety margin. The racemic (±)-2,3-dehydroemetine dihydrochloride contains both isomers, meaning its net hERG profile is intermediate and batch-dependent unless chiral purity is specified [1].

hERG Safety Cardiac Arrhythmia Stereochemistry

Gametocidal Activity and Absence of Cross-Resistance in Multidrug-Resistant Plasmodium Strains

(−)-R,S-dehydroemetine demonstrated potent dual-gamete activity against Plasmodium falciparum NF54 strain, with IC₅₀ values of 0.43 µM against male gametocytes and 1.04 µM against female gametocytes, indicating transmission-blocking potential. In contrast, (−)-S,S-dehydroisoemetine showed IC₅₀ values >10 µM for both gamete types—a >23-fold potency loss. Crucially, cross-resistance ratios relative to the drug-sensitive 3D7A strain were 1.21 (Dd2) and 1.15 (W2) for (−)-R,S-dehydroemetine, comparable to emetine's ratios of 1.15 and 0.77, confirming that dehydroemetine retains full activity against multidrug-resistant strains without cross-resistance [1].

Transmission-Blocking Cross-Resistance Malaria

Highest-Value Procurement and Research Application Scenarios for (±)-2,3-Dehydroemetine Dihydrochloride


Antimalarial Lead Optimization and Drug Repositioning Programs

With nanomolar potency against multidrug-resistant P. falciparum (IC₅₀ 71.03 nM for the active isomer) [1], synergistic interactions with atovaquone and proguanil, and gametocidal activity (male IC₅₀ 0.43 µM), (±)-2,3-dehydroemetine dihydrochloride serves as a validated starting scaffold for medicinal chemistry campaigns targeting novel ribosomal inhibitors. Its demonstrated absence of cross-resistance to MDR strains makes it particularly valuable for combination therapy screening cascades.

Antiviral Drug Discovery with Defined Cardiac Safety Windows

The compound inhibits SARS-CoV-2 and HCoV-OC43 at nanomolar concentrations (IC₅₀ ~50–100 nM) while calcium channel blockade occurs only at ~40–60 µM, offering an approximately 400- to 1,200-fold selectivity window [2]. This quantitative separation of antiviral efficacy from ion-channel perturbation positions the racemate—and particularly its resolved (−)-R,S isomer—as a reference agent for developing broad-spectrum coronavirus inhibitors where cardiotoxicity is a primary attrition risk.

Preclinical Cardiac Safety Profiling and hERG Liability Benchmarking

The profound stereochemistry-dependent hERG profile—IC₅₀ of 19.3 µM for (−)-R,S-dehydroemetine (selectivity index >271) vs. 2.99 µM for the S,S-isomer (selectivity index 1.48)—makes the racemic mixture an ideal tool for chiral reference standard programs in cardiac safety pharmacology [1]. It enables systematic investigation of how subtle stereochemical changes modulate hERG liability within a single chemical scaffold.

Amoebiasis Research Requiring Reduced Cardiac Toxicity Relative to Emetine

For in vivo models of Entamoeba histolytica infection where prolonged dosing is required, dehydroemetine's 2.37-fold shorter whole-body half-life, preferential cardiac clearance, and 50% lower incidence of ECG abnormalities compared to emetine provide a quantifiably safer alternative while maintaining therapeutic efficacy [3][4]. Researchers transitioning from emetine-based protocols can achieve comparable antiparasitic activity with measurably lower cardiac risk.

Quote Request

Request a Quote for Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.